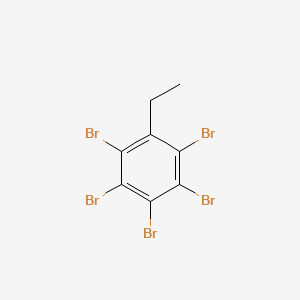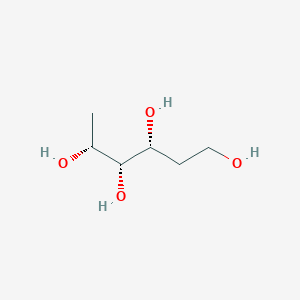
(3R,4R,5R)-hexane-1,3,4,5-tetrol
Overview
Description
(3R,4R,5R)-hexane-1,3,4,5-tetrol is a polyhydroxylated compound with four hydroxyl groups attached to a hexane backbone This compound is chiral, meaning it has non-superimposable mirror images, which can lead to different biological activities and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-hexane-1,3,4,5-tetrol typically involves the reduction of corresponding hexose sugars or their derivatives. One common method is the reduction of D-glucose using sodium borohydride (NaBH4) in an aqueous solution. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to convert glucose or other hexose sugars into the desired polyhydroxylated compound. The fermentation process is optimized for yield and purity, followed by downstream processing to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-hexane-1,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of hexane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of hexane-1,3,4,5-tetraone or hexane-1,3,4,5-tetraaldehyde.
Reduction: Formation of hexane-1,3,4,5-triol or hexane-1,3,4,5-diol.
Substitution: Formation of halogenated hexane derivatives or alkylated hexane derivatives.
Scientific Research Applications
(3R,4R,5R)-hexane-1,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with specific biological targets.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-hexane-1,3,4,5-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound can act as a substrate or inhibitor in various biochemical pathways, affecting cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
(3R,4R,5R,6R)-hexane-1,3,4,5,6-pentol: A similar polyhydroxylated compound with an additional hydroxyl group.
(2R,3R,4R,5R)-pentane-1,2,3,4,5-pentol: A shorter chain polyhydroxylated compound with similar properties.
(3R,4R,5R)-hexane-1,3,4,5-tetraone: An oxidized derivative of (3R,4R,5R)-hexane-1,3,4,5-tetrol.
Uniqueness
This compound is unique due to its specific stereochemistry and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties. Its chirality and polyhydroxylation make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(3R,4R,5R)-hexane-1,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c1-4(8)6(10)5(9)2-3-7/h4-10H,2-3H2,1H3/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZEKVVQZGXOJ-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](CCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220157 | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-55-2 | |
| Record name | Olivose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olivose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane](/img/structure/B1196920.png)
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)

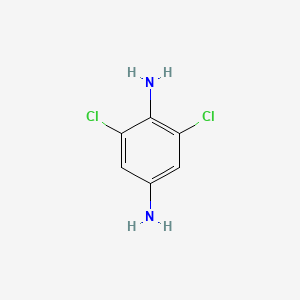
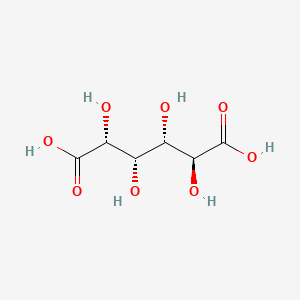

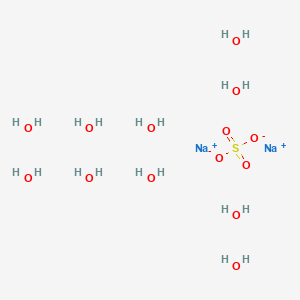
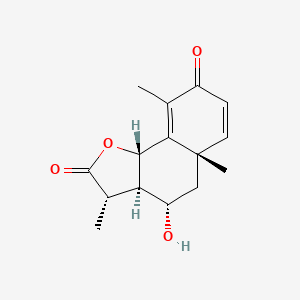
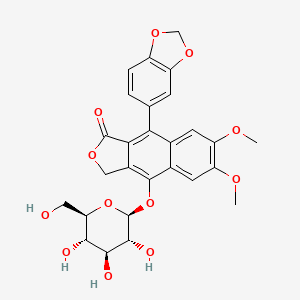
![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)
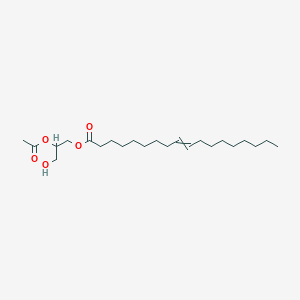
![2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S-cis)-](/img/structure/B1196940.png)
